molecular formula C8H6FNS B13120587 6-Fluorobenzo[b]thiophen-5-amine

6-Fluorobenzo[b]thiophen-5-amine

Cat. No.: B13120587
M. Wt: 167.21 g/mol
InChI Key: AOBIFEZPNCDPPE-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophen-5-amine is a heterocyclic organic compound that features a benzothiophene core with a fluorine atom at the 6-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[b]thiophen-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.

    6-Fluorobenzo[b]thiophene: Similar structure but without the amine group, affecting its biological activity.

    Benzo[b]thiophen-5-amine: Similar structure but without the fluorine atom, impacting its electronic properties.

Uniqueness

6-Fluorobenzo[b]thiophen-5-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct electronic and steric properties

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6FNS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H,10H2

InChI Key

AOBIFEZPNCDPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)N)F

Origin of Product

United States

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